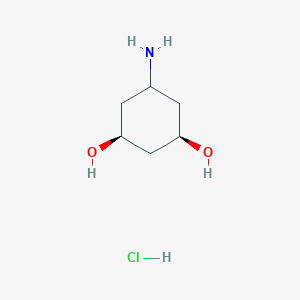
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride is a chemical compound with a unique structure characterized by a cyclohexane ring substituted with an amino group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by the introduction of hydroxyl groups. Common synthetic routes include catalytic hydrogenation and reduction using reagents like lithium aluminum hydride. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound.
化学反应分析
Types of Reactions
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, fully saturated cyclohexane derivatives, and various substituted cyclohexane compounds.
科学研究应用
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of (1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-diol: Lacks the amino group, leading to different chemical properties and reactivity.
Cyclohexane-1,2-diol: Differing position of hydroxyl groups affects its stereochemistry and reactivity.
Aminocyclohexane: Lacks hydroxyl groups, resulting in distinct chemical behavior.
Uniqueness
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups
属性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
(1S,3R)-5-aminocyclohexane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h4-6,8-9H,1-3,7H2;1H/t4?,5-,6+; |
InChI 键 |
TYYJTPANIJFYMT-DKECMWHCSA-N |
手性 SMILES |
C1[C@H](CC(C[C@H]1O)N)O.Cl |
规范 SMILES |
C1C(CC(CC1O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















